molecular formula C9H10FNO3 B12285177 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid CAS No. 56672-55-0

2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B12285177
CAS No.: 56672-55-0
M. Wt: 199.18 g/mol
InChI Key: YSNNRQFRXBIYIZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-beta-hydroxy-phenylalanine typically involves the selective fluorination of phenylalanine derivatives. One common method includes the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves chemical catalysis, where fluorine is introduced into the phenylalanine structure using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods: Industrial production of 4-Fluoro-beta-hydroxy-phenylalanine often employs multi-step synthesis processes. These processes may include the protection of functional groups, selective fluorination, and subsequent deprotection steps. Enzymatic methods are also explored for large-scale production due to their specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-beta-hydroxy-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of phenylalanine, which can have distinct biological activities and properties .

Scientific Research Applications

4-Fluoro-beta-hydroxy-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Incorporated into proteins to study protein folding, stability, and interactions.

    Medicine: Explored as a potential therapeutic agent and as a tracer in positron emission tomography (PET) imaging.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-beta-hydroxy-phenylalanine involves its incorporation into biological systems where it can interact with enzymes and proteins. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to its molecular targets. This can lead to altered enzymatic activity, protein stability, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-beta-hydroxy-phenylalanine is unique due to the combined presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This dual modification enhances its potential for diverse applications in research and industry .

Properties

CAS No.

56672-55-0

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)

InChI Key

YSNNRQFRXBIYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)F

Origin of Product

United States

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